molecular formula C15H15ClN2O2 B157110 Chloroxuron CAS No. 1982-47-4

Chloroxuron

Cat. No. B157110
CAS RN: 1982-47-4
M. Wt: 290.74 g/mol
InChI Key: IVUXTESCPZUGJC-UHFFFAOYSA-N
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Description

Selective Action of Chloroxuron on Soybean and Tall Morningglory Chloroxuron, a chemical compound known as 3-(p-(p-chlorophenoxy)phenyl)-1,1-dimethylurea, exhibits selective herbicidal activity. It has been shown to be tolerant in soybean plants while being toxic to tall morningglory. The selectivity is attributed to differential translocation and metabolism between the two species. In soybean, the majority of chloroxuron remains in the roots, whereas in tall morningglory, a significant portion is translocated to the leaves. Metabolites of chloroxuron have been identified, with the majority being unchanged chloroxuron, followed by two other compounds, indicating some level of metabolic processing in plants .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of chloroxuron, the selective action study implies that chloroxuron is a synthetic compound designed for use as a herbicide. The presence of metabolites suggests that the compound undergoes chemical transformations, which could be relevant to its synthesis .

Molecular Structure Analysis

The molecular structure of chloroxuron, as indicated by its chemical name, includes a dimethylurea moiety and a chlorophenoxy phenyl group. This structure is likely responsible for its herbicidal activity and selectivity, as it affects the compound's absorption, translocation, and metabolism within different plant species .

Chemical Reactions Analysis

The analysis of chloroxuron's chemical reactions is limited to its metabolism within plant species. The study identifies two primary metabolites, which are derivatives of chloroxuron with one less methyl group and one less chlorophenoxy phenyl group, respectively. These reactions suggest that chloroxuron undergoes dealkylation and dearylation processes within the plants .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroxuron are not explicitly detailed in the provided papers. However, the selective action study indicates that chloroxuron's properties allow for its absorption and translocation within plants, which are critical factors in its herbicidal function. The compound's stability and reactivity in different environmental conditions, such as soil pH, could also be inferred as important characteristics influencing its efficacy and environmental impact .

Relevant Case Studies

The case study presented in the selective action paper provides insight into the practical applications of chloroxuron. It demonstrates the compound's selective toxicity when applied to soybean and tall morningglory plants, highlighting the importance of understanding the mechanisms behind selective herbicide action. This case study is particularly relevant for agricultural practices and the development of targeted weed management strategies .

Scientific Research Applications

Herbicide Mixed Ligand Research

Chloroxuron has been studied for its use in mixed formulations of field herbicides, focusing on achieving broad-spectrum weeding, high control effects, and low costs. Kong Fan-bin (2009) conducted research using wheat as a test plant and found that chloroxuron-ethyl mixed with other medicaments showed significant inhibitory effects on wheat bud growth, with the optimum proportion of chloroxuron-ethyl at 0.05 g/L demonstrating a maximum inhibition rate of 98.9% (Kong Fan-bin, 2009).

Soil Microbial Activity

Chloroxuron's impact on soil microbial activities such as carbon dioxide evolution, nitrogen mineralization, and microbial colony counts has been examined. C. Odu and M. Horsfall (1971) found that chloroxuron did not adversely affect microbial activities in soils when applied in concentrations up to 100 ppm, and it slightly enhanced mineralization of nitrogen and carbon dioxide production (C. Odu & M. Horsfall, 1971).

Nitrification Inhibition

Studies have explored chloroxuron's effects on soil nitrification processes. Huanbo Tan et al. (2013) found that chlorimuron-ethyl application significantly suppressed ammonia-oxidizing bacteria (AOB) and archaea (AOA) population sizes in a dose-dependent manner, suggesting a substantial inhibition of soil nitrification (Huanbo Tan et al., 2013).

Bioremediation and Microbial Degradation

Research into bioremediation of chloroxuron-contaminated soil has shown promising results. Liqiang Yang et al. (2014) isolated bacterial strain Hansschlegelia sp. CHL1, which can utilize chlorimuron-ethyl as its sole carbon and energy source. Their study suggested that this strain is effective for the remediation of chlorimuron-ethyl-contaminated soil and can partially reduce its toxic effects on soil microorganisms (Liqiang Yang et al., 2014).

Molecular Mechanisms of Chloroxuron Degradation

Cheng Zhang et al. (2019) conducted a transcriptomic analysis of Klebsiella jilinsis 2N3, a bacterium that degrades chlorimuron-ethyl. They identified key genes and enzymes involved in the biodegradation process, offering insights into the molecular mechanisms underlying chloroxuron degradation (Cheng Zhang et al., 2019).

Selective Weed Control

Research has also focused on the selective action of chloroxuron in agricultural contexts. R. Feeny et al. (1974) studied its selective action on different plant species, finding differential translocation in plants contributing to its selectivity (R. Feeny et al., 1974).

Soil Microbial Community Dynamics

Jun Xu et al. (2014) investigated the impacts of repeated chlorimuron-ethyl applications on soil microbial community structure and function under greenhouse conditions, revealing significant effects on living microbial biomass and microbial community with dosage-dependent recovery (Jun Xu et al., 2014).

Safety And Hazards

Chloroxuron is classified as an extremely hazardous substance . It is highly toxic by ingestion . Under certain conditions, Chloroxuron will form carcinogenic dimethylnitrosamine . In case of a fire, it may produce irritating or poisonous gases .

properties

IUPAC Name

3-[4-(4-chlorophenoxy)phenyl]-1,1-dimethylurea
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InChI

InChI=1S/C15H15ClN2O2/c1-18(2)15(19)17-12-5-9-14(10-6-12)20-13-7-3-11(16)4-8-13/h3-10H,1-2H3,(H,17,19)
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InChI Key

IVUXTESCPZUGJC-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl
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Molecular Formula

C15H15ClN2O2
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DSSTOX Substance ID

DTXSID7040287
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Molecular Weight

290.74 g/mol
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Physical Description

Chloroxuron appears as odorless colorless powder or white crystals. Used as a selective pre- and early post-emergence herbicide in soybeans, strawberries, various vegetable crops and ornamentals. Root- and foliage-absorbed herbicide selective in leek, celery, onion, carrot and strawberry. (EPA, 1998), Colorless or white odorless solid; [HSDB] Colorless solid; [MSDSonline]
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Solubility

AT 20 °C: 4 MG/L WATER; 44 G/KG ACETONE; 106 G/KG DICHLOROMETHANE; 35 G/KG METHANOL; 4 G/KG TOLUENE., Soluble in dimethylformamide and chloroform. Slightly soluble in benzene and diethyl ether., Solubility in acetone moderate; soluble in dimethylformamide; solubility in water 2.7 mg/l, Water solubility = 3.7 ppm at 25 °C, Organic solubility at 20 °C (ppm): Dichloromethane - 1.1X10+5; Acetone - 4.4X10+4; Methanol - 3.5X10+4; Toluene - 4.0X10+3. Water - 2.5 ppm at 22 °C
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Density

1.34 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.34 g/cu cm (20 °C)
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Vapor Pressure

1.8e-09 mmHg at 68 °F (EPA, 1998), Vapor pressure = 239 nPa @ 20 °C, Vapor pressure = 3.9X10-9 mm Hg at 25 °C
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Mechanism of Action

Their herbicidal activity depends on inhibition of photosynthesis by blocking of electron transport in Photosystem II. /Ureas/
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Product Name

Chloroxuron

Color/Form

WHITE CRYSTALS, COLORLESS POWDER, Colorless crystals

CAS RN

1982-47-4
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Record name Chloroxuron
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Record name Chloroxuron [ANSI:BSI:ISO]
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Melting Point

304 to 306 °F (EPA, 1998), 151 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,270
Citations
WC Carlson, LM Wax - Weed Science, 1970 - cambridge.org
… The temperature X chloroxuron and relative humidity X chloroxuron interactions 2 weeks after treatment were significant for all species except cocklebur and morningglory. Chloroxuron …
Number of citations: 31 www.cambridge.org
LM Wax, RL Bernard, RM Hayes - Weed Science, 1974 - cambridge.org
… Chloroxuron, as a postemergence spray, controls a broad spectrum of annual … chloroxuron often causes initial soybean injury, significant yield reduction seldom occurs. Chloroxuron is …
Number of citations: 77 www.cambridge.org
T Palvannan, T Saravanakumar, AR Unnithan… - Journal of Molecular …, 2014 - Elsevier
Laccases are widely distributed in plants, bacteria, and fungi, and are used for a wide range of applications, including bioremediation. In the present work laccase was immobilized on …
Number of citations: 28 www.sciencedirect.com
FL Baldwin, RE Frans - Weed Science, 1972 - cambridge.org
… In initial studies, chloroxuron was damaging when applied … applications of dinoseb and chloroxuron showed that soybean … Chloroxuron was more effective in controlling the broadleaf …
Number of citations: 32 www.cambridge.org
A Amorisco, I Losito, T Carbonara… - … Journal Devoted to …, 2006 - Wiley Online Library
The first stages of the photocatalytic degradation of the compounds chlortoluron [3‐(3‐chloro‐4‐methylphenyl)‐1,1‐dimethylurea] and chloroxuron [3‐[4‐(4‐chlorophenoxy)phenyl]‐1,1‐…
RN Andersen - Weed Science, 1971 - cambridge.org
… chloroxuron often makes it impossible to assess the direct effect of the herbicide on soybean yield. A few preliminary reports of chloroxuron's … the effect of chloroxuron treatments on weed…
Number of citations: 16 www.cambridge.org
BJ Johnson - Weed Science, 1970 - cambridge.org
… In 1 year out of 2, nitralin and chloroxuron in combination caused more plant injury than … chloroxuron (1.68 kg/ha) reduced seed yields 37% from the value obtained with chloroxuron …
Number of citations: 12 www.cambridge.org
JV Parochetti, RW Feeny, SR Colby - Weed Science, 1972 - cambridge.org
… root and foliar chloroxuron applications. Soybean tolerance to chloroxuron was reduced when … Tall and ivyleaf morningglory were susceptible to chloroxuron until about 21 days of age (…
Number of citations: 10 www.cambridge.org
BJ Gossett, LR Reinhardt, WP Byrd - Weed Science, 1972 - cambridge.org
Foliar-applied 3-[p-(p-chlorophenoxy)phenyl]-1,1-dimethylurea (chloroxuron), chloroxuron … were not reduced by treatment with chloroxuron or chloroxuron with surfactant but in some …
Number of citations: 10 www.cambridge.org
RW Feeny, JV Parochetti, SR Colby - Weed Science, 1974 - cambridge.org
… The roots of smallflower galinsoga contained more chloroxuron (80%) than those of wild … metabolize chloroxuron. The objectives of this research were to define the limits of chloroxuron …
Number of citations: 5 www.cambridge.org

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